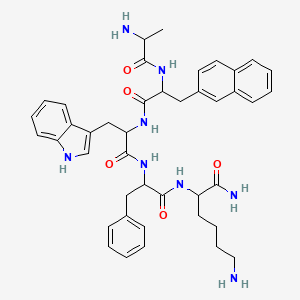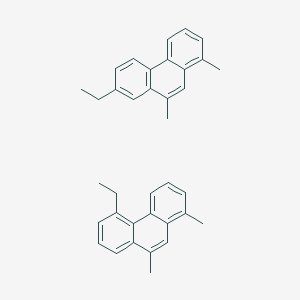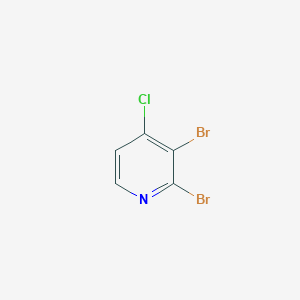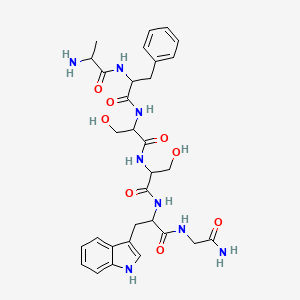
4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- is a heterocyclic organic compound It belongs to the pyridinone family, which is characterized by a pyridine ring with a ketone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxy-6-methyl-2-pyridinecarboxylic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
化学反应分析
Types of Reactions
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-keto-6-methyl-1-propyl-2(1H)-pyridinone.
Reduction: Formation of 4-hydroxy-6-methyl-1-propyl-2(1H)-pyridinol.
Substitution: Formation of halogenated derivatives such as 4-chloro-6-methyl-1-propyl-2(1H)-pyridinone.
科学研究应用
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and pathways.
相似化合物的比较
Similar Compounds
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-butyl-
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-ethyl-
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-methyl-
Uniqueness
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
属性
CAS 编号 |
22787-50-4 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
4-hydroxy-6-methyl-1-propylpyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-3-4-10-7(2)5-8(11)6-9(10)12/h5-6,11H,3-4H2,1-2H3 |
InChI 键 |
PVPCCBVPEPJYMT-UHFFFAOYSA-N |
规范 SMILES |
CCCN1C(=CC(=CC1=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)

amine](/img/structure/B12108554.png)
amine](/img/structure/B12108558.png)



![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)



